2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl and methylphenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. For instance, the synthesis might involve the use of reagents such as bromophenyl piperazine and chlorophenyl methoxyphenyl derivatives . The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{3-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{3-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in various chemical syntheses.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties, it is used as a protecting group in organic synthesis.
Uniqueness
What sets 2-{3-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE apart is its combination of functional groups, which provides unique reactivity and potential applications in diverse fields. Its structure allows for specific interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H25N3O4/c1-18-8-12-21(13-9-18)29-25(31)23(16-24(30)27-20-6-4-3-5-7-20)28(26(29)32)17-19-10-14-22(33-2)15-11-19/h3-15,23H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
AHMNRMXTZVXPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.